![molecular formula C12H13N3O3 B2717780 3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1160246-16-1](/img/structure/B2717780.png)
3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]quinolinones, has been reported . These compounds were synthesized using a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . The reaction was catalyzed by pyridine-2-carboxylic acid (P2CA), a bioproduct .Chemical Reactions Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, involves various synthetic strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical properties of pyrazolo[3,4-b]pyridine derivatives, highlighting their importance in organic synthesis and potential applications in creating complex molecules. For instance, Lebedˈ et al. (2012) discuss the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can be converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012). Similarly, Ghaedi et al. (2015) describe an efficient synthesis of novel pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives, showcasing the versatility of these compounds in the preparation of N-fused heterocycle products (Ghaedi et al., 2015).
Potential Biological Applications
Research by Nohara et al. (1985) on the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines reveals the potential biological applications of pyrazolo[3,4-b]pyridine derivatives. Their study demonstrated that certain derivatives exhibit significant antiallergic activity, suggesting their usefulness in developing new therapeutic agents (Nohara et al., 1985).
Material Science Applications
In the field of material science, Wang et al. (2017) reported on the X-ray powder diffraction data for a pyrazolo[3,4-c]pyridine derivative, highlighting its importance as an intermediate in the synthesis of the anticoagulant apixaban. This indicates the role of such compounds in the development of pharmaceuticals and their potential in various industrial applications (Wang et al., 2017).
properties
IUPAC Name |
3-cyclopropyl-2-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-10(6-3-4-6)9-7(12(17)18)5-8(16)13-11(9)14-15/h5-6H,2-4H2,1H3,(H,17,18)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASCOKZEWALBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=CC(=O)NC2=N1)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.